1-Isocyanato-3,5-bis(trifluoromethyl)benzene
Overview
Description
The compound 1-Isocyanato-3,5-bis(trifluoromethyl)benzene is a derivative of benzene where isocyanato and trifluoromethyl groups are substituted on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into related benzene derivatives and their properties, which can be useful for understanding the behavior and potential applications of 1-Isocyanato-3,5-bis(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of benzene derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of 1,3-bis(isocyanatomethyl)benzene involves a liquid phase reaction with m-xylylenediamine and highly toxic phosgene, but research is ongoing to find a safer, more environmentally friendly process . Similarly, the synthesis of tris(benzocyclobutadieno)benzene involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . These methods highlight the potential for complex catalytic processes in the synthesis of 1-Isocyanato-3,5-bis(trifluoromethyl)benzene, although the specific synthesis route for this compound would need to be developed.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their chemical properties and applications. For example, the structure of 1,3-bis(benzimidazol-2-yl)benzene derivatives has been modified to enhance anion transport activity, demonstrating the importance of substituent effects on the central phenyl scaffold . This suggests that the electron-withdrawing trifluoromethyl groups in 1-Isocyanato-3,5-bis(trifluoromethyl)benzene would significantly influence its reactivity and interactions.
Chemical Reactions Analysis
Benzene derivatives can participate in various chemical reactions. The compound 1,3,5-Tris(hydrogensulfato) benzene, for example, is used as a catalyst for the synthesis of bis(pyrazol-5-ols) . The presence of isocyanato groups in 1-Isocyanato-3,5-bis(trifluoromethyl)benzene suggests that it could also act as a reactive intermediate in the synthesis of polymers or as a crosslinking agent, given the reactivity of isocyanate groups with nucleophiles such as alcohols and amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their substituents. The EFSA has evaluated the safety of 1,3-bis(isocyanatomethyl)benzene, which hydrolyzes in water and gastric fluid to form 1,3-benzenedimethanamine, and found it to be non-genotoxic in vivo . This indicates that the hydrolysis behavior and toxicity of 1-Isocyanato-3,5-bis(trifluoromethyl)benzene would be important factors to consider in its safety assessment and potential use in applications such as food contact materials.
Scientific Research Applications
Application 1: Chemical Derivatization of Amino-Functionalized Model Surfaces
- Summary of the Application : This compound is used in the chemical derivatization of amino-functionalized model surfaces .
Application 2: Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- Summary of the Application : This compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
- Methods of Application : This is achieved via an exothermic reaction with 4-pyrrolidinopyridine .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
1-isocyanato-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSOFNMWSJECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369841 | |
Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
16588-74-2 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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